The Chemical Architecture and Synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine: A Technical Whitepaper
The Chemical Architecture and Synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine: A Technical Whitepaper
Executive Summary & Pharmacological Context
The imidazo[2,1-b][1,3]oxazine scaffold is a privileged bicyclic heterocycle in modern medicinal chemistry, most notably recognized as the core pharmacophore of the breakthrough antitubercular drug Pretomanid (PA-824) [[1]](). While first-generation derivatives focused on nitro-substitutions to exploit bioreductive activation by deazaflavin-dependent nitroreductase (Ddn) 2, the evolution of this scaffold has expanded into non-nitrated, halogenated analogs.
6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine represents an advanced, highly functionalized building block. The strategic placement of a bromine atom at C6 and a chlorine atom at C7 on the unsaturated oxazine ring drastically alters the electronic landscape (HOMO/LUMO gap) and metabolic stability of the molecule. This whitepaper provides an in-depth analysis of its structural chemistry, self-validating synthetic methodologies, and applications in drug design.
Structural Elucidation & Electronic Properties
Understanding the regiochemistry of this fused system is critical for downstream functionalization. The core is formed by the fusion of a 1H-imidazole ring and a 3,4-dihydro-2H-1,3-oxazine ring 3.
Nomenclature and Atom Numbering
Following IUPAC conventions for fused heterocycles, the numbering begins at the oxygen atom and proceeds around the rings to give heteroatoms the lowest possible locants:
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O1 : The ether oxygen of the oxazine ring.
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C2 & C3 : The unsaturated carbons of the imidazole ring.
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N4 : The bridgehead nitrogen shared by both rings.
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C5 : The sp3 hybridized methylene carbon (denoted by the "5H" in the nomenclature).
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C6 : The sp2 hybridized carbon bearing the Bromine atom.
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C7 : The sp2 hybridized carbon bearing the Chlorine atom.
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C7a : The bridgehead carbon connecting O1, N4, and the second imidazole nitrogen (N8).
Electronic Causality of Halogenation
The C6=C7 double bond forms an enol-ether system with O1. In an unsubstituted 5H-imidazo[2,1-b]oxazine, this double bond is highly electron-rich and susceptible to rapid oxidative metabolism (e.g., epoxidation by CYP450 enzymes).
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C7-Chlorination : Places an electronegative inductive (-I) group directly adjacent to the oxygen, dampening the electron density of the enol ether.
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C6-Bromination : Provides significant steric shielding to the double bond while offering a versatile handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to append extended side chains, a proven strategy in optimizing antitubercular efficacy 4.
Synthetic Methodology: A Self-Validating Protocol
To ensure high scientific integrity and reproducibility, the synthesis of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine is achieved via a convergent, four-step protocol. This route leverages the inherent nucleophilicity of the enol ether for regioselective halogenation.
Figure 1: Step-by-step synthetic workflow for the construction and regioselective halogenation of the imidazo[2,1-b]oxazine scaffold.
Step-by-Step Experimental Workflow
Step 1: N-Alkylation
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Procedure : React 2-chloro-1H-imidazole (1.0 eq) with 3-bromopropan-1-ol (1.1 eq) in anhydrous DMF using K2CO3 (2.0 eq) as a mild base at 60°C for 12 hours.
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Causality : The relatively soft basicity of K2CO3 ensures selective N-alkylation over O-alkylation.
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Self-Validation : Reaction completion is confirmed by TLC (EtOAc/Hexane 1:1). 1H -NMR will show a new triplet at ~4.1 ppm corresponding to the N−CH2 protons.
Step 2: Intramolecular SNAr Cyclization
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Procedure : Dissolve the intermediate in anhydrous THF. Slowly add NaH (1.5 eq, 60% dispersion in mineral oil) at 0°C. Reflux for 8 hours.
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Causality : Deprotonation of the primary alcohol generates a highly nucleophilic alkoxide that attacks the C2 position of the imidazole. The chloride acts as an excellent leaving group, driving the aromatic substitution to form the fused 6,7-dihydro-oxazine ring 5.
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Self-Validation : FTIR analysis will show the complete disappearance of the broad -OH stretch at 3300 cm−1 , confirming ring closure.
Step 3: Dehydrogenation
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Procedure : Treat the cyclized product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) in toluene at 80°C to introduce the C6=C7 double bond.
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Self-Validation : 1H -NMR validation is critical here; the appearance of two coupled vinylic doublets at ~6.5 ppm and ~5.8 ppm confirms the formation of the 5H-imidazo[2,1-b]oxazine core.
Step 4: Regioselective Sequential Halogenation
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Procedure :
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Cool a solution of the core in DMF to -10°C. Add N-Bromosuccinimide (NBS, 1.0 eq) dropwise. Stir for 1 hour.
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Warm to 0°C and add N-Chlorosuccinimide (NCS, 1.05 eq). Stir for 2 hours.
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Causality : The enol ether is highly polarized. The β -carbon (C6) is the most nucleophilic site, dictating that the first electrophile ( Br+ from NBS) attacks C6 exclusively. Subsequent chlorination with the harder electrophile ( Cl+ from NCS) is forced to the α -position (C7).
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Self-Validation : Mass spectrometry (LC-MS) will exhibit a distinct isotopic pattern characteristic of one Bromine and one Chlorine atom (M, M+2, M+4 in a ~3:4:1 ratio).
Quantitative Data & Physicochemical Profiling
The integration of halogens into the imidazooxazine core optimizes its pharmacokinetic properties, bridging the gap between a raw synthetic intermediate and a viable clinical lead.
Table 1: Physicochemical Properties of 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine
| Property | Value | Implication for Drug Design |
| Molecular Formula | C6H4BrClN2O | Low molecular weight allows for extensive elaboration without violating Lipinski's Rule of 5. |
| Molecular Weight | 235.47 g/mol | Highly ligand-efficient scaffold. |
| LogP (Calculated) | 2.4 | Optimal lipophilicity for passive membrane permeability and macrophage penetration. |
| Topological Polar Surface Area | 30.5 Ų | Excellent potential for blood-brain barrier (BBB) penetration if targeting CNS infections. |
| H-Bond Donors / Acceptors | 0 / 3 | Absence of donors reduces the desolvation penalty during target binding. |
Table 2: Comparative SAR of Imidazooxazine Scaffolds
| Scaffold | C6 Substituent | C7 Substituent | Primary Biological Activity | Key Advantage |
| Pretomanid (PA-824) | Benzyloxy ether | Hydrogen | Antitubercular (Ddn-dependent) | High efficacy against dormant M. tb6. |
| Unsubstituted Core | Hydrogen | Hydrogen | Weak/None | Baseline synthetic building block. |
| 6-Br-7-Cl Analog | Bromine | Chlorine | Kinase/Gyrase Inhibition | High metabolic stability; capable of halogen bonding. |
Mechanism of Action & Target Engagement
While nitrated imidazooxazines act as prodrugs that release lethal nitric oxide (NO) upon reduction by mycobacterial Ddn 7, the non-nitrated 6-Bromo-7-chloro derivative operates through direct, reversible target engagement. Benzoxazine and imidazooxazine derivatives have demonstrated profound efficacy as inhibitors of essential bacterial enzymes, particularly DNA gyrase 8.
The halogens play a dual role in pharmacodynamics (PD) and pharmacokinetics (PK):
Figure 2: Pharmacodynamic and pharmacokinetic enhancements driven by C6/C7 halogenation.
Mechanistic Insights:
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Halogen Bonding (X-Bonding) : The C7-Chlorine atom acts as a highly directional Lewis acid ( σ -hole), forming strong non-covalent interactions with Lewis basic residues (e.g., backbone carbonyls) in the hinge region of target kinases or the ATPase domain of DNA gyrase.
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CYP450 Shielding : The bulky C6-Bromine atom sterically occludes the vulnerable enol ether double bond, preventing epoxidation by hepatic Cytochrome P450 enzymes, thereby extending the in vivo half-life of the scaffold.
Conclusion
The 6-Bromo-7-chloro-5H-imidazo[2,1-b]oxazine molecule is a masterclass in rational scaffold design. By replacing the traditional nitro-group dependency with strategic halogenation, researchers can utilize this core to bypass standard resistance mechanisms associated with nitroreductase mutations. The self-validating synthetic protocol outlined herein provides a robust, scalable pathway for medicinal chemists to access this privileged structure and incorporate it into next-generation antimicrobial and oncological pipelines.
References
- Nitroimidazoles for the treatment of TB: past, present and future Source: NIH PMC URL
- Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b][1,3]oxazine Derivatives against Multidrug‐Resistant Strains Source: ResearchGate URL
- Pretomanid Source: Wikipedia URL
- 5H-imidazo[2,1-b][1,3]oxazine Source: PubChem URL
- Source: GOV.
- 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine (Benzoxazine/Imidazooxazine targets)
- Source: Google Patents (CN113717197A)
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: NIH PMC URL
Sources
- 1. Pretomanid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 5H-imidazo[2,1-b][1,3]oxazine | C6H6N2O | CID 56927756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gov.uk [gov.uk]
- 5. CN113717197A - Preparation method and application of antituberculosis drug Pretomanid - Google Patents [patents.google.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. 6-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine | 105679-41-2 | Benchchem [benchchem.com]
